molecular formula C11H14N2O3 B1265997 Glycyl-D-phenylalanine CAS No. 34258-14-5

Glycyl-D-phenylalanine

Cat. No. B1265997
CAS RN: 34258-14-5
M. Wt: 222.24 g/mol
InChI Key: JBCLFWXMTIKCCB-SECBINFHSA-N
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Description

Glycyl-D-phenylalanine is a dipeptide composed of glycine and phenylalanine . It has a molecular formula of C11H14N2O3 . It is an incomplete breakdown product of protein digestion or protein catabolism .


Synthesis Analysis

Glycyl-D-phenylalanine derivatives were synthesized using isocyanoacetate-based Ugi-4CRs . The thermal effects of acidic and basic dissociation of glycyl-D-phenylalanine dipeptide were calculated from the results of direct calorimetric measurements .


Molecular Structure Analysis

The molecular formula of Glycyl-D-phenylalanine is C11H14N2O3 . The average mass is 222.240 Da and the monoisotopic mass is 222.100449 Da .


Chemical Reactions Analysis

The thermal effects of acidic and basic dissociation of glycyl-D-phenylalanine dipeptide at a temperature of 298.15 K and ionic strengths of solution of 0.5, 0.75, and 1.0 M against the background of different supporting electrolytes were calculated .


Physical And Chemical Properties Analysis

Glycyl-D-phenylalanine has a molecular formula of C11H14N2O3 . The average mass is 222.240 Da and the monoisotopic mass is 222.100449 Da .

Scientific Research Applications

Mechanism of Action

Target of Action

Glycyl-D-phenylalanine is a dipeptide composed of glycine and phenylalanine . It is commonly used to disturb lysosomes . The primary target of Glycyl-D-phenylalanine is the lysosomal enzyme cathepsin C . This enzyme is responsible for cleaving the dipeptide, which is proposed to result in the accumulation of the dipeptide inside lysosomes .

Mode of Action

The interaction of Glycyl-D-phenylalanine with its target, cathepsin C, is proposed to cause the accumulation of the dipeptide inside lysosomes . This accumulation is thought to give rise to osmotic stress, leading to the rupture of lysosomal membranes .

Biochemical Pathways

The biochemical pathways affected by Glycyl-D-phenylalanine involve the lysosomal and endoplasmic reticulum (ER) compartments of the cell . The compound is known to evoke a sustained increase in lysosomal pH and transient increases in cytosolic pH and Ca2+ concentration . Instead, the increase in cytosolic Ca2+ concentration is mediated by Ca2+ release from the ER, stimulated by the increase in cytosolic pH .

Pharmacokinetics

The pharmacokinetics of Glycyl-D-phenylalanine involve its transport across cellular membranes. A study on rat alveolar epithelial cell monolayers showed that the apparent permeability coefficient (Papp) for Gly-D-Phe was about 1.6 × 10−7 cm/sec at both 1 and 10 mM in both the apical-to-basolateral (AB) and the basolateral-to-apical (BA) directions .

Result of Action

The action of Glycyl-D-phenylalanine results in a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration . Instead, the increase in cytosolic Ca2+ concentration is mediated by Ca2+ release from the ER, which is stimulated by the increase in cytosolic pH .

Action Environment

The action of Glycyl-D-phenylalanine can be influenced by various environmental factors. For instance, the nature of the supporting electrolyte can affect the thermodynamic parameters of the stepwise dissociation of Glycyl-D-phenylalanine in aqueous solution . Furthermore, the compound’s action can be influenced by the pH of the medium due to its dipolarity .

Safety and Hazards

When handling Glycyl-D-phenylalanine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLFWXMTIKCCB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334460
Record name Glycyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-D-phenylalanine

CAS RN

34258-14-5
Record name Alanine, N-glycyl-3-phenyl-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034258145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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